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6-Tert-butylchromone (6-tert-butyl-4H-chromene-4-one)

Catalog No.
S13053151
CAS No.
M.F
C13H14O2
M. Wt
202.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Tert-butylchromone (6-tert-butyl-4H-chromene-4-o...

Product Name

6-Tert-butylchromone (6-tert-butyl-4H-chromene-4-one)

IUPAC Name

6-tert-butylchromen-4-one

Molecular Formula

C13H14O2

Molecular Weight

202.25 g/mol

InChI

InChI=1S/C13H14O2/c1-13(2,3)9-4-5-12-10(8-9)11(14)6-7-15-12/h4-8H,1-3H3

InChI Key

AEWCNPOKYFDMMA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC2=C(C=C1)OC=CC2=O

6-Tert-butylchromone, also known as 6-tert-butyl-4H-chromene-4-one, is a chemical compound that belongs to the chromone family. Chromones are characterized by a benzopyranone structure, which consists of a benzene ring fused to a pyranone. The presence of the tert-butyl group at the 6-position enhances its lipophilicity and potentially influences its biological activities. This compound is of interest due to its unique structural properties and its potential applications in various fields such as pharmaceuticals and agrochemicals.

.4-HydroxycoumarinCoumarin DerivativeDisplays anticoagulant properties; used in pharmaceuticals.

Uniqueness of 6-Tert-butylchromone

What sets 6-tert-butylchromone apart is its specific combination of a chromone structure with a tert-butyl substituent, which influences both its physical properties and biological activities. Unlike other similar compounds, it offers unique reactivity patterns and potential therapeutic benefits that warrant further investigation.

Research indicates that 6-tert-butylchromone exhibits various biological activities. It has been studied for its potential:

  • Antioxidant Properties: The compound may scavenge free radicals, contributing to cellular protection against oxidative stress.
  • Antimicrobial Activity: Some studies suggest that it possesses antimicrobial properties, making it a candidate for developing new antibacterial agents.
  • Anti-inflammatory Effects: There is evidence that 6-tert-butylchromone may modulate inflammatory pathways, indicating potential therapeutic applications in inflammatory diseases.

These biological activities make it a subject of interest for further pharmacological studies.

Several methods have been developed for synthesizing 6-tert-butylchromone:

  • Condensation Reactions: One common approach involves the condensation of salicylaldehyde with tert-butyl acetoacetate in the presence of an acid catalyst.
  • Cyclization of Precursors: Another method includes cyclizing appropriate precursors such as phenolic compounds with tert-butyl groups under acidic or basic conditions.
  • Synthetic Modifications: Existing chromones can be modified through alkylation or acylation to introduce the tert-butyl group at the desired position.

These synthetic routes allow for the production of 6-tert-butylchromone in varying yields and purities.

The applications of 6-tert-butylchromone span multiple fields:

  • Pharmaceuticals: Due to its biological activities, it may serve as a lead compound in drug development for conditions like cancer or inflammation.
  • Agriculture: Its antimicrobial properties could be explored for use in agricultural chemicals or as a natural pesticide.
  • Material Science: The compound's unique properties may find applications in developing new materials or coatings.

These diverse applications highlight the compound's potential impact across different industries.

Interaction studies involving 6-tert-butylchromone have focused on its binding affinity with various biological macromolecules:

  • Protein Interactions: Studies have shown that it can bind to specific proteins, potentially influencing their activity and stability.
  • Nucleic Acid Binding: There is ongoing research into how this compound interacts with DNA and RNA, which may have implications for gene regulation or therapeutic interventions.

Understanding these interactions is crucial for elucidating its mechanism of action and therapeutic potential.

Several compounds share structural similarities with 6-tert-butylchromone. Here are some notable examples:

Compound NameStructure TypeKey Features
2,6-Di-tert-butylphenolPhenolic CompoundKnown for antioxidant properties; widely used as an industrial antioxidant.
2,6-Di-tert-butylpyridinePyridine DerivativeExhibits strong basicity; used as an additive in various

XLogP3

3.1

Hydrogen Bond Acceptor Count

2

Exact Mass

202.099379685 g/mol

Monoisotopic Mass

202.099379685 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-10-2024

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